p-Hexadecyloxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hexadecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19H,2-15,20,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETPMDIIFZGDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225999 | |

| Record name | p-Hexadecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7502-06-9 | |

| Record name | p-Hexadecyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7502-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Hexadecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEXADECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hexadecyloxy)aniline: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for 4-(Hexadecyloxy)aniline. The information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Chemical Structure and Properties

4-(Hexadecyloxy)aniline is an organic compound featuring a long hexadecyloxy chain attached to an aniline moiety. This amphiphilic structure imparts unique properties relevant in various scientific applications.

Chemical Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 4-(Hexadecyloxy)aniline | [1] |

| Synonyms | p-Hexadecyloxyaniline, 4-n-Hexadecyloxyaniline | [1] |

| CAS Number | 7502-06-9 | [1] |

| Chemical Formula | C₂₂H₃₉NO | [1] |

| Molecular Weight | 333.55 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform. Insoluble in water. | Inferred from structure |

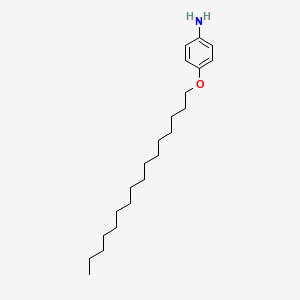

Chemical Structure Diagram:

Caption: Chemical structure of 4-(Hexadecyloxy)aniline.

Synthesis of 4-(Hexadecyloxy)aniline

The most common and efficient method for the synthesis of 4-(Hexadecyloxy)aniline is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-aminophenol with a long-chain alkyl halide, in this case, 1-bromohexadecane.

Synthesis Pathway Diagram:

Caption: Williamson ether synthesis of 4-(Hexadecyloxy)aniline.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of 4-(Hexadecyloxy)aniline via Williamson ether synthesis.

Materials:

-

4-Aminophenol

-

1-Bromohexadecane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) to create a 0.5 M solution with respect to the 4-aminophenol.

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromohexadecane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Workup:

-

Once the reaction is complete (as indicated by the disappearance of the 4-aminophenol spot on TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash them twice with deionized water and once with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(Hexadecyloxy)aniline as a solid.

-

Expected Yield: 75-85%

Spectroscopic Data (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts for 4-(Hexadecyloxy)aniline. Actual experimental values may vary slightly.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.75 | d, J = 8.8 Hz | 2H | Ar-H ortho to -O |

| 6.63 | d, J = 8.8 Hz | 2H | Ar-H ortho to -NH₂ |

| 3.88 | t, J = 6.6 Hz | 2H | -O-CH₂- |

| 3.45 | br s | 2H | -NH₂ |

| 1.76 | p, J = 6.7 Hz | 2H | -O-CH₂-CH₂- |

| 1.45 - 1.20 | m | 26H | -(CH₂)₁₃- |

| 0.88 | t, J = 6.8 Hz | 3H | -CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 152.8 | C-O (aromatic) |

| 140.5 | C-N (aromatic) |

| 116.5 | Ar-CH ortho to -O |

| 115.8 | Ar-CH ortho to -NH₂ |

| 69.1 | -O-CH₂- |

| 31.9 | -(CH₂)₁₄-CH₃ |

| 29.7 - 29.3 (multiple peaks) | -(CH₂)₁₁- |

| 26.1 | -O-CH₂-CH₂- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

This guide provides a foundational understanding of 4-(Hexadecyloxy)aniline, its chemical properties, and a reliable method for its synthesis. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to p-Hexadecyloxyaniline

This technical guide provides a detailed overview of the core physicochemical properties of p-Hexadecyloxyaniline, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative descriptors.

| Property | Value | Source |

| Molecular Formula | C22H39NO | [1][2][3][4][5] |

| Molecular Weight | 333.5512 g/mol | [1] |

| 333.56 g/mol | [2] | |

| 333.6 g/mol | [3] | |

| Exact Mass | 333.303165 g/mol | [3] |

| Monoisotopic Mass | 333.30316 Da | [5] |

| CAS Number | 7502-06-9 | [1][2][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound were not available in the provided search results. These values are typically determined through techniques such as mass spectrometry and elemental analysis.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical identifiers and the fundamental properties of this compound.

Figure 1: Core properties of this compound.

References

Spectroscopic Profile of p-Hexadecyloxyaniline: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound p-Hexadecyloxyaniline (also known as 4-Hexadecyloxyaniline). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Chemical Identity

-

Compound Name: this compound

-

Synonyms: 4-Hexadecyloxyaniline, 4-n-Hexadecyloxyaniline

-

CAS Number: 7502-06-9[1]

-

Molecular Formula: C₂₂H₃₉NO[1]

-

Molecular Weight: 333.55 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d | 2H | Ar-H (ortho to -O) |

| ~6.65 | d | 2H | Ar-H (ortho to -NH₂) |

| ~3.85 | t | 2H | -O-CH₂ - |

| ~3.50 | br s | 2H | -NH₂ |

| ~1.75 | p | 2H | -O-CH₂-CH₂ - |

| ~1.45 - 1.25 | m | 26H | -(CH₂ )₁₃- |

| ~0.88 | t | 3H | -CH₃ |

d: doublet, t: triplet, p: pentet, m: multiplet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C -O (aromatic) |

| ~141.0 | C -NH₂ (aromatic) |

| ~116.0 | Ar-C H (ortho to -O) |

| ~115.5 | Ar-C H (ortho to -NH₂) |

| ~69.0 | -O-C H₂- |

| ~32.0 | -(C H₂)₁₄- |

| ~29.5 | -(C H₂)₁₄- |

| ~26.0 | -(C H₂)₁₄- |

| ~22.5 | -C H₂-CH₃ |

| ~14.0 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450, ~3350 | Strong, Sharp | N-H stretching (primary amine) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2920, ~2850 | Strong | Aliphatic C-H stretching |

| ~1610, ~1510 | Strong | Aromatic C=C stretching |

| ~1240 | Strong | Aryl-O stretching |

| ~820 | Strong | p-disubstituted benzene C-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is for Electron Ionization (EI) mass spectrometry.[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 333 | ~40 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [H₂N-C₆H₄-O]⁺ fragment |

| 108 | ~20 | [HN-C₆H₄-O]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The solution must be homogeneous.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The homogeneous mixture is then compressed under high pressure (several tons) using a pellet press to form a thin, transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of p-Hexadecyloxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexadecyloxyaniline, a long-chain alkoxy-substituted aromatic amine, is a molecule of interest in various fields, including materials science and drug development, owing to its unique amphiphilic nature. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[1] This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual character: a long, nonpolar hexadecyl tail and a polar aniline head. This structure dictates its solubility behavior, making it more soluble in solvents that can effectively interact with both its hydrophobic and hydrophilic parts. Generally, the long hydrocarbon chain significantly reduces its solubility in highly polar solvents like water, while the polar amine group limits its solubility in purely nonpolar solvents.[2]

Quantitative Solubility Data

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Polarity | Expected Solubility | Estimated Solubility Range ( g/100 mL) |

| Alcohols | Methanol | Polar Protic | Low to Moderate | 0.1 - 1.0 |

| Ethanol | Polar Protic | Moderate | 1.0 - 5.0 | |

| 1-Butanol | Moderately Polar | Good | 5.0 - 15.0 | |

| Ketones | Acetone | Polar Aprotic | Moderate to Good | 2.0 - 10.0 |

| Methyl Ethyl Ketone | Polar Aprotic | Good | 5.0 - 20.0 | |

| Ethers | Diethyl Ether | Nonpolar | Good | > 10.0 |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Good | > 20.0 | |

| Esters | Ethyl Acetate | Moderately Polar | Good | 5.0 - 15.0 |

| Halogenated | Dichloromethane | Polar Aprotic | Very Good | > 20.0 |

| Hydrocarbons | Toluene | Nonpolar | Good | > 10.0 |

| Hexane | Nonpolar | Low | < 0.5 |

Disclaimer: The quantitative data presented in this table are estimations based on chemical principles and data for analogous compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. Two common and reliable methods for solid compounds are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a solvent.[3][4]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.[3]

-

Allow the solution to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive and rapid method for determining solubility.[5][6]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration according to the Beer-Lambert law.

Detailed Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute standard solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[5]

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

Carefully withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted solution.

-

Account for the dilution factor to determine the concentration in the original saturated solution, which represents the solubility.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

References

In-Depth Technical Guide: Thermal Properties and Melting Point of p-Hexadecyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexadecyloxyaniline, a member of the 4-alkoxyaniline homologous series, is a significant intermediate in the synthesis of various organic materials, most notably thermotropic liquid crystals. Its long aliphatic chain and polar aniline head group impart unique self-assembling properties, making it a subject of interest in materials science. An accurate understanding of its thermal properties, including the melting point and phase transition behavior, is paramount for its application in the development of novel materials and, potentially, in specialized drug delivery systems where thermal stability and phase behavior are critical.

This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its melting behavior and thermal stability. It includes a compilation of available quantitative data, detailed experimental protocols for thermal analysis, and a visualization of the typical experimental workflow for its characterization.

Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₂H₃₉NO | - |

| Molecular Weight | 333.55 g/mol | - |

| CAS Number | 7502-06-9 | - |

Thermal Properties

The thermal behavior of this compound is characterized by its melting point and its stability at elevated temperatures. Due to its molecular structure, it exhibits liquid crystalline properties, meaning it can exist in intermediate "mesophases" between the solid and isotropic liquid states. These phase transitions are key to its application in liquid crystal displays and other advanced materials.

Melting Point and Phase Transitions

There is some discrepancy in the reported melting point of this compound in publicly available data. Commercial suppliers often report a melting point range of 59-61 °C . However, computational predictions suggest a significantly different value. Experimental determination through techniques like Differential Scanning Calorimetry (DSC) is crucial for accurate characterization.

Liquid crystalline compounds like this compound can exhibit complex phase behavior with multiple transitions. These transitions, such as from a crystalline solid to a smectic or nematic liquid crystal phase, and finally to an isotropic liquid, are associated with specific temperatures and enthalpy changes.

Table 1: Experimentally Determined Thermal Transition Data for this compound (Hypothetical Data)

| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Smectic | 85.0 | 25.3 |

| Smectic to Nematic | 102.5 | 1.2 |

| Nematic to Isotropic | 105.0 | 0.8 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through DSC analysis. Actual experimental values should be obtained for specific batches of the compound.

Thermal Stability

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature. The onset of decomposition indicates the upper-temperature limit of the material's stability. For many organic compounds of this nature, decomposition typically begins at temperatures above 200 °C.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound (Hypothetical Data)

| Parameter | Temperature (°C) |

| Onset of Decomposition (T_onset) | 220 |

| Temperature at 5% Mass Loss (T₅%) | 235 |

| Temperature at 10% Mass Loss (T₁₀%) | 250 |

Note: This data is illustrative. The actual thermal stability will depend on the purity of the sample and the experimental conditions.

Experimental Protocols

Accurate determination of the thermal properties of this compound relies on standardized experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transition temperatures, and associated enthalpies of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 150 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Hold the sample at 150 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample from 150 °C to 25 °C at a rate of 10 °C/min.

-

Heat the sample a second time from 25 °C to 150 °C at 10 °C/min.

-

-

Data Analysis: Analyze the data from the second heating scan to determine the peak temperatures of endothermic transitions (melting and liquid crystal phase transitions) and integrate the peak areas to calculate the enthalpy of these transitions. The glass transition, if present, will appear as a step change in the baseline.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen atmosphere with a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the temperatures at which specific percentages of mass loss occur.

Visualizations

Experimental Workflow for Thermal Characterization

The following diagram illustrates the typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Characterization.

Phase Transition Pathway of this compound

This diagram illustrates the sequence of phase transitions that a thermotropic liquid crystal like this compound may undergo upon heating.

Caption: Phase Transition Pathway upon Heating.

Conclusion

The thermal properties of this compound are fundamental to its application in materials science, particularly in the field of liquid crystals. Accurate determination of its melting point, liquid crystalline phase transitions, and thermal stability through standardized techniques such as DSC and TGA is essential for predicting its behavior and performance in various applications. The provided experimental protocols serve as a guideline for researchers to obtain reliable and reproducible data. Further research to resolve the existing discrepancies in the literature regarding its melting point is warranted to build a more complete and accurate thermal profile of this versatile compound.

Synthesis of p-Alkoxyanilines via Williamson Ether Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of p-alkoxyanilines utilizing the Williamson ether synthesis. This classic yet versatile method remains a cornerstone in organic synthesis, particularly for the preparation of aryl ethers, which are significant structural motifs in many pharmaceutical agents and functional materials. This document outlines the core principles, detailed experimental protocols, comparative data, and safety considerations to facilitate the effective application of this methodology in a laboratory setting.

Introduction to the Williamson Ether Synthesis of p-Alkoxyanilines

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an organohalide.[1][2][3] In the context of p-alkoxyaniline synthesis, the reaction involves the deprotonation of a p-aminophenol derivative to form a phenoxide, which then acts as a nucleophile, attacking a primary alkyl halide to form the corresponding ether.[4]

The general scheme for this synthesis is as follows:

Figure 1: General reaction scheme for the Williamson ether synthesis of p-alkoxyanilines.

The reaction can be initiated from either p-aminophenol or its N-acetylated derivative, N-acetyl-p-aminophenol (paracetamol). The acetyl group can serve as a protecting group for the amine functionality and can be removed post-synthesis if the primary aniline is the desired product.

Core Components of the Synthesis

The success of the Williamson ether synthesis for p-alkoxyanilines is dependent on the careful selection of several key components:

-

Starting Material: p-Aminophenol or N-acetyl-p-aminophenol are the typical precursors. N-acetyl-p-aminophenol is often preferred to avoid potential side reactions involving the amino group.

-

Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most effective alkylating agents for this SN2 reaction.[2] Secondary and tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, leading to the formation of alkenes.[3][4]

-

Base: A suitable base is crucial for the deprotonation of the phenolic hydroxyl group to form the reactive phenoxide ion. The choice of base depends on the acidity of the phenol and the reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt).[4] For phenolic hydroxyl groups, weaker bases like K₂CO₃ are often sufficient.[4]

-

Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents such as 2-butanone (methyl ethyl ketone, MEK), acetonitrile, or N,N-dimethylformamide (DMF) are often employed to promote the SN2 mechanism.[3] Protic solvents like ethanol or methanol can also be used, particularly when their corresponding alkoxides are used as the base.[2]

Tabulated Data for Synthesis and Product Characterization

For ease of comparison, the following tables summarize the physical properties of common p-alkoxyanilines and a selection of reported reaction conditions and yields from the literature.

Table 1: Physical Properties of Selected p-Alkoxyanilines

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Methoxyaniline (p-Anisidine) |  | C₇H₉NO | 123.15 | 56-59[5] | 240-243[5] |

| p-Ethoxyaniline (p-Phenetidine) |  | C₈H₁₁NO | 137.18 | 2-5[6] | 253-255[7] |

| p-Butoxyaniline |  | C₁₀H₁₅NO | 165.23 | 18-20 | 268-270 |

Table 2: Summary of Reaction Conditions for the Synthesis of p-Alkoxyanilines via Williamson Ether Synthesis

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-acetyl-p-aminophenol | Ethyl iodide | K₂CO₃ | 2-Butanone | Reflux | 1 | Not specified | [8] |

| N-acetyl-p-aminophenol | Ethyl iodide | NaOEt | Ethanol | Reflux | 1 | Not specified | [9] |

| p-Cresol | Chloroacetic acid | KOH | Water | Gentle boil | 0.33 | Not specified | [10] |

| Hydroquinone | 1-Bromobutane | K₂CO₃ | Acetone | Reflux | 12-18 | 87-89 | [11] |

Note: Yields are highly dependent on the specific experimental conditions and purification methods.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the synthesis of p-alkoxyanilines. Researchers should adapt these procedures based on the specific substrates and desired scale of the reaction.

Protocol 1: Synthesis of p-Alkoxyanilines from N-acetyl-p-aminophenol

This protocol is exemplified by the synthesis of phenacetin (p-ethoxy-N-acetyl aniline).

Materials:

-

N-acetyl-p-aminophenol (paracetamol)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., ethyl iodide)

-

2-Butanone (Methyl Ethyl Ketone - MEK)

-

5% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

tert-Butyl methyl ether (TBME) or other suitable extraction solvent

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-acetyl-p-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and 2-butanone.

-

Addition of Alkylating Agent: To the stirred suspension, add the primary alkyl halide (1.1-1.5 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux.[3] Maintain reflux for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to dissolve any remaining inorganic salts.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., TBME).

-

Combine the organic layers and wash sequentially with 5% NaOH solution to remove any unreacted starting material, followed by water, and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure p-alkoxy-N-acetyl aniline.

-

(Optional) Deprotection: If the primary aniline is the desired product, the N-acetyl group can be hydrolyzed under acidic or basic conditions.

Protocol 2: Synthesis of p-Alkoxyanilines from p-Aminophenol

Caution: p-Aminophenol is susceptible to oxidation.[12] It is advisable to perform this reaction under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

p-Aminophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Ethanol or Methanol

-

Diethyl ether or other suitable extraction solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in ethanol or methanol. To this solution, add a stoichiometric amount of a strong base like NaOH or KOH to form the sodium or potassium phenoxide salt.

-

Addition of Alkylating Agent: Add the primary alkyl halide (1.05-1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, and wash it with water and then brine.

-

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude p-alkoxyaniline can be purified by distillation under reduced pressure or by column chromatography.

Visualizing the Process and Mechanism

To provide a clearer understanding of the workflow and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of p-alkoxyanilines.

Caption: SN2 mechanism of the Williamson ether synthesis.

Safety Precautions

The synthesis of p-alkoxyanilines involves the use of potentially hazardous chemicals, and appropriate safety measures must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.

-

Reagent Handling:

-

p-Aminophenol and its derivatives: Can be harmful if inhaled, ingested, or absorbed through the skin. They are also known to be sensitizers.

-

Alkyl Halides: Many alkyl halides are toxic, volatile, and some are suspected carcinogens. Handle with extreme care.

-

Bases: Strong bases like NaOH and KOH are corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.

-

Solvents: Organic solvents are flammable and can be toxic. Avoid open flames and ensure proper ventilation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This guide provides a foundational understanding and practical framework for the synthesis of p-alkoxyanilines via the Williamson ether synthesis. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity. Always consult relevant safety data sheets (SDS) for all chemicals before use.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. jk-sci.com [jk-sci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Ethoxyaniline 0.98 p-Phenetidine [sigmaaldrich.com]

- 7. ICSC 1720 - p-PHENETIDINE [inchem.org]

- 8. chembk.com [chembk.com]

- 9. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Basic Characterization of Long-Chain Anilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental techniques for the characterization of long-chain anilines, which are vital intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] A multi-faceted analytical approach is essential to confirm the identity, purity, and physical properties of these compounds, ensuring their suitability for further application.[3] The following sections detail the primary spectroscopic, chromatographic, thermal, and microscopic methods employed for this purpose.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying functional groups of newly synthesized aniline derivatives.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for definitive structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[3][4]

Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified long-chain aniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] Ensure the sample is completely dissolved.

-

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]

-

¹H NMR Parameters:

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single pulse.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Typically 0 to 200 ppm.

-

-

Data Analysis: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.

Table 1: Representative ¹H NMR Chemical Shifts for Aniline

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| H-N | 3.73 | Singlet (broad) |

| H-2, H-6 | 6.78 | Doublet of doublets |

| H-3, H-5 | 7.18 | Triplet of doublets |

| H-4 | 6.67 | Triplet of doublets |

Note: Data is for the parent aniline molecule and will shift based on the nature and length of the alkyl chain and other substituents.[5][6]

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.[3] For long-chain anilines, it is particularly useful for confirming the N-H and C-N bonds and the substitution pattern on the aromatic ring.[3][7]

Experimental Protocol: FTIR

-

Sample Preparation:

-

Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Liquid Samples: Place a single drop of the liquid sample between two NaCl (sodium chloride) or KBr plates.[3]

-

-

Instrumentation: Use a standard FTIR spectrometer.[3]

-

Data Acquisition:

-

Data Analysis: Record the spectrum and perform a background subtraction. Identify characteristic absorption bands corresponding to specific functional groups.

Table 2: Characteristic FTIR Absorption Bands for Anilines

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400-3300 | Medium (two bands) |

| N-H | Bending | 1650-1580 | Medium |

| C-N (Aromatic) | Stretch | 1335-1250 | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aromatic C=C | Stretch | 1600 & 1500 | Medium |

Source: Data synthesized from multiple sources.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[3] Electrospray ionization (ESI) is a common method for aniline derivatives.[3]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid can help promote protonation for analysis in positive ion mode.[3]

-

Instrumentation: Use an ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS).[3]

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is common for anilines, detecting the protonated molecule [M+H]⁺.[3]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.[3]

-

Analysis: Infuse the sample directly into the ESI source or inject it onto an LC column to acquire the mass spectrum over a relevant m/z range.[3] For further structural confirmation, perform tandem MS (MS/MS) on the parent ion to generate a fragmentation spectrum.[3]

-

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of synthesized long-chain anilines by separating them from starting materials, byproducts, and other impurities.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of aniline derivatives.[10] The technique separates compounds based on their partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[10]

Experimental Protocol: RP-HPLC

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 0.1-1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[3]

-

Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10]

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11] A gradient or isocratic elution can be used.

-

Column Temperature: 25-40 °C.[3]

-

Detection: UV detector set at a wavelength where the analyte absorbs, such as 200 nm or 254 nm.[2][3]

-

Data Analysis: Identify peaks based on the retention times of known standards. Purity can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[10]

Table 3: Illustrative HPLC and GC-MS Data for Aniline Derivatives

| Compound | HPLC Retention Time (min)* | GC-MS Quantitative Ion (m/z)** |

| Aniline | 3.5 | 93 |

| 4-Chloroaniline | 5.8 | 127 |

| 3,4-Dichloroaniline | 7.2 | 161 |

| 4-Bromoaniline | 6.1 | 171/173 |

| 2-Nitroaniline | 4.9 | 138 |

*Illustrative retention times on a C18 column with a water/acetonitrile gradient. Actual times will vary.[3] **Quantitative ions corresponding to the molecular ion [M]⁺.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like many aniline derivatives.[1] The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer.[1]

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to >11 with NaOH and extract with an organic solvent like chloroform. Concentrate the extract before injection.[1]

-

Derivatization (Optional): For anilines with poor chromatographic behavior, derivatization (e.g., acylation) can improve peak shape and sensitivity.[1][12]

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A fused silica capillary column, such as one coated with SE-54 (30 m x 0.25 mm).[13]

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards or spectral libraries.[1]

Workflow for Chromatographic Analysis

Caption: General workflow for chromatographic analysis.

Thermal Analysis

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature.[14] They are crucial for determining the thermal stability, melting point, and decomposition profile of long-chain anilines.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[14] It provides critical information on thermal stability and decomposition temperatures.[14]

Experimental Protocol: TGA

-

Sample Preparation: Place 5-10 mg of the solid, homogenous aniline derivative into an inert TGA crucible (e.g., alumina).[3][14]

-

Instrumentation: A thermogravimetric analyzer.[14]

-

Analysis Conditions:

-

Data Analysis: Analyze the resulting thermogram for mass loss events, which indicate decomposition or volatilization. The onset temperature of mass loss is a key indicator of thermal stability.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It is used to detect thermal events like melting, crystallization, and glass transitions.[15][16]

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum) and seal it.

-

Instrumentation: A differential scanning calorimeter.

-

Analysis Conditions:

-

Atmosphere: Inert (e.g., Nitrogen).

-

Heating/Cooling Rate: Typically 5-20 °C/min. A common procedure involves a heat-cool-heat cycle to erase thermal history.

-

Temperature Range: A range that encompasses the expected thermal transitions of the material.

-

-

Data Analysis: Analyze the heat flow curve for endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The peak temperature of an endotherm corresponds to the melting point (Tₘ).[3]

Table 4: Illustrative Thermal Analysis Data

| Technique | Parameter | Typical Value Range for Organic Compounds | Information Provided |

| TGA | Onset of Decomposition (Tₒ) | 150 - 400 °C | Thermal Stability |

| TGA | Residue at 600 °C | 0 - 20% | Amount of non-volatile material |

| DSC | Melting Point (Tₘ) | 50 - 250 °C | Purity, Crystalline Form |

| DSC | Enthalpy of Fusion (ΔHₘ) | 10 - 40 kJ/mol | Degree of Crystallinity |

Note: These are generalized values. Actual thermal properties are highly specific to the individual compound's structure, chain length, and purity.[3][14]

Microscopic Characterization

Microscopic techniques are used to visualize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of a sample's surface topography. It is useful for examining the morphology, particle size, and shape of solid aniline derivatives or their polymeric forms.[4][17]

Experimental Protocol: SEM

-

Sample Preparation: Mount the solid sample onto an SEM stub using conductive adhesive tape or carbon paint. If the sample is non-conductive, it must be sputter-coated with a thin layer of a conductive material (e.g., gold, palladium) to prevent charging.

-

Instrumentation: A scanning electron microscope.

-

Imaging: Place the stub in the microscope's vacuum chamber. An electron beam is scanned across the surface, and the resulting secondary or backscattered electrons are collected to form an image.

-

Data Analysis: Analyze the images to determine the surface morphology, particle size distribution, and texture.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the internal structure of a material. An electron beam is transmitted through an ultra-thin sample, allowing for the observation of features like crystal structure, dislocations, and the morphology of nanomaterials.[18][19]

Experimental Protocol: TEM

-

Sample Preparation: The sample must be extremely thin (typically <100 nm) to be electron-transparent. This can be achieved by dispersing the sample in a solvent, dropping it onto a TEM grid (e.g., a carbon-coated copper grid), and allowing the solvent to evaporate.

-

Instrumentation: A transmission electron microscope.

-

Imaging: Place the grid in the microscope. The electron beam passes through the sample, and the transmitted electrons are focused to form an image on a detector.

-

Data Analysis: Analyze the images to understand the internal structure, crystallinity, and particle dimensions at the nanoscale.

Logical Relationship of Characterization Techniques

Caption: Relationship between analytical goals and techniques.

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 7. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. analyzetest.com [analyzetest.com]

- 10. benchchem.com [benchchem.com]

- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. academic.oup.com [academic.oup.com]

- 13. epa.gov [epa.gov]

- 14. benchchem.com [benchchem.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

Health and safety information for p-Hexadecyloxyaniline

An In-depth Technical Guide to the Health and Safety of p-Hexadecyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound, a chemical compound used in various research and development applications. The following sections detail its properties, potential hazards, handling procedures, and emergency protocols, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a solid, brown substance.[1] Key identifying and physical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonyms | 4-(Hexadecyloxy)aniline, 4-n-Hexadecyloxyaniline | [2][3] |

| CAS Number | 7502-06-9 | [2] |

| Molecular Formula | C22H39NO | [2] |

| Molecular Weight | 333.55 g/mol | [2] |

| Appearance | Brown solid | [1] |

| Melting Point | 59 - 61 °C (138.2 - 141.8 °F) | [1] |

| Boiling Point | No information available | [1] |

| Flash Point | No information available | [1] |

| Solubility | No information available | |

| Odor | No information available | [1] |

Toxicological Information

Summary of Toxicological Hazards:

| Hazard | Classification |

| Acute Oral Toxicity | Category 4: Harmful if swallowed[1] |

| Acute Dermal Toxicity | Toxic in contact with skin |

| Acute Inhalation Toxicity | Toxic if inhaled |

| Skin Sensitization | May cause an allergic skin reaction |

| Carcinogenicity | May cause cancer |

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the safety of chemical substances. The following are brief descriptions of relevant methodologies for determining skin and eye irritation.

a) Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Methodology: A small amount of the test substance is applied to a shaved area of the skin of a test animal (typically a rabbit). The application site is then covered with a gauze patch. After a set exposure period (e.g., 4 hours), the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored, and a primary irritation index is calculated.

b) Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause injury to the eye.

-

Methodology: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually an albino rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation (e.g., 1, 24, 48, and 72 hours). The severity of any lesions is scored to determine the level of irritation.

c) Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)

-

Objective: To determine the potential of a substance to induce an allergic contact dermatitis.

-

Methodology: The test substance is applied to the ears of mice for a few consecutive days. The proliferation of lymphocytes (a type of white blood cell) in the lymph nodes draining the application site is then measured. A significant increase in lymphocyte proliferation compared to control animals indicates that the substance is a skin sensitizer.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[1]

-

Ensure adequate ventilation in the work area.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

-

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials.

-

First-Aid Measures

In the event of exposure, immediate action is necessary.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, call a physician.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1]

Visual Guides

The following diagrams illustrate key safety workflows.

Caption: Workflow for responding to an exposure event.

Caption: Personal Protective Equipment for handling this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of p-Hexadecyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of p-Hexadecyloxyaniline, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via a selective O-alkylation of p-aminophenol using the Williamson ether synthesis. This method involves the protection of the amino group, followed by etherification with 1-bromohexadecane and subsequent deprotection. This protocol includes a comprehensive methodology, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

This compound is an organic compound characterized by a long C16 alkyl chain attached to an aniline moiety via an ether linkage. This structural feature imparts amphiphilic properties, making it a useful building block in the synthesis of liquid crystals, surfactants, and various pharmacologically active molecules. The Williamson ether synthesis is a robust and widely employed method for the preparation of such ethers.[1][2][3][4] The key challenge in the synthesis of p-alkoxyanilines from p-aminophenol is the potential for competitive N-alkylation of the amino group. To achieve selective O-alkylation, a common strategy involves the temporary protection of the amino group.

Experimental Protocol

The synthesis of this compound is performed in a three-step sequence:

-

Protection of the Amino Group: The amino group of p-aminophenol is protected by forming an imine with benzaldehyde.

-

Williamson Ether Synthesis: The protected p-aminophenol undergoes a Williamson ether synthesis with 1-bromohexadecane.

-

Deprotection of the Amino Group: The protecting group is removed by hydrolysis to yield the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| p-Aminophenol | C₆H₇NO | 109.13 | ≥98% |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99% |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | ≥97% |

| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% |

| Acetone | C₃H₆O | 58.08 | ACS Grade |

| Methanol | CH₃OH | 32.04 | ACS Grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| Hydrochloric Acid | HCl | 36.46 | 1N Solution |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | For Recrystallization |

Step 1: Synthesis of N-benzylidene-4-hydroxyaniline (Imine Protection)

-

In a 250 mL round-bottom flask, dissolve p-aminophenol (e.g., 10.91 g, 100 mmol) in 150 mL of methanol.

-

To this solution, add benzaldehyde (10.61 g, 100 mmol) dropwise with stirring.

-

Stir the resulting solution at room temperature for 1 hour.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The residue, N-benzylidene-4-hydroxyaniline, is used in the next step without further purification.

Step 2: Synthesis of N-benzylidene-4-(hexadecyloxy)aniline

-

To the flask containing the crude N-benzylidene-4-hydroxyaniline, add 150 mL of acetone.

-

Add potassium carbonate (27.64 g, 200 mmol) and 1-bromohexadecane (30.53 g, 100 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

Step 3: Synthesis of this compound (Deprotection)

-

To the crude product from the previous step, add 100 mL of dichloromethane and 100 mL of 1N hydrochloric acid.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Separate the aqueous layer in a separatory funnel and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₃₉NO | |

| Molecular Weight | 333.55 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 59-61 °C | Commercial Supplier Data |

| Expected Yield | 70-85% | Based on similar syntheses |

| Solubility | Soluble in hot ethanol, acetone, dichloromethane. Insoluble in cold water. |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Step-by-Step Williamson Ether Synthesis of Alkoxy Anilines

Introduction

Alkoxy anilines are vital structural components in medicinal chemistry and materials science, frequently serving as key intermediates in the development of pharmaceuticals and functional organic materials. The Williamson ether synthesis is a robust and widely used method for forming the ether linkage required for these compounds. This protocol details the O-alkylation of an aminophenol, where a deprotonated hydroxyl group (phenoxide) acts as a nucleophile, displacing a leaving group from an alkylating agent in an SN2 reaction.[1]

A primary challenge in synthesizing alkoxy anilines from aminophenols is the potential for competitive N-alkylation, as the amino group can also act as a nucleophile. This can result in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. Therefore, careful control of reaction conditions is crucial for selective O-alkylation.[1] This document provides a comprehensive protocol using the synthesis of phenacetin from acetaminophen (N-acetyl-p-aminophenol) as a model system.

Core Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The reaction involves two main steps:

-

Deprotonation : A base is used to deprotonate the hydroxyl group of the aminophenol, forming a more nucleophilic phenoxide ion. Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately weak bases like potassium carbonate (K₂CO₃).[4]

-

Nucleophilic Attack : The resulting phenoxide ion attacks the primary alkyl halide, displacing the halide and forming the ether bond.[2][3]

Caption: General mechanism of the Williamson ether synthesis for alkoxy anilines.

Experimental Protocol: Synthesis of Phenacetin from Acetaminophen

This protocol details the synthesis of phenacetin (an alkoxy aniline) from acetaminophen, a common aminophenol derivative.

Materials and Equipment

-

Reagents : Acetaminophen, anhydrous potassium carbonate (K₂CO₃), ethyl iodide (or bromoethane), 2-butanone (MEK), 5% sodium hydroxide (NaOH) solution, brine, tert-butyl methyl ether (TBME), anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).

-

Equipment : Round-bottom flask (25 or 50 mL), reflux condenser, heating mantle or hot plate with stirrer, magnetic stir bar, separatory funnel, beakers, Erlenmeyer flasks, Büchner funnel for vacuum filtration, rotary evaporator.

Procedure

-

Reaction Setup :

-

Reflux :

-

Attach a water-jacketed condenser to the round-bottom flask and clamp the apparatus securely.[5]

-

Begin stirring the heterogeneous solution.

-

Heat the mixture to reflux (the boiling point of 2-butanone is approximately 80°C) and maintain reflux for 1 hour.[5] Timing should begin once the solution is actively boiling.

-

-

Workup and Extraction :

-

After 1 hour, turn off the heat and allow the mixture to cool to room temperature.

-

Gravity filter the cooled mixture into a separatory funnel to remove the solid potassium carbonate.

-

Wash the organic phase with 5% aqueous NaOH (2 x 4 mL) to remove any unreacted acetaminophen.[5][6]

-

Wash the organic layer with brine (1 x 5 mL) to remove residual water and salts.[5]

-

Transfer the organic layer to a clean Erlenmeyer flask and dry it with an anhydrous drying agent like CaCl₂ or Na₂SO₄. Let it stand for 5-10 minutes.[5][6]

-

-

Isolation and Purification :

-

Carefully decant or filter the dried organic solution into a pre-weighed, tared flask.[5]

-

Remove the solvent (2-butanone and any ether used for transfer) using a rotary evaporator to yield the crude product.[6]

-

The crude phenacetin can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or water, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystal formation.[4][7]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

-

Allow the crystals to air dry completely.

-

-

Characterization :

Caption: Experimental workflow for the synthesis of alkoxy anilines.

Data Presentation

Quantitative data for the model synthesis of phenacetin and typical reaction parameters are summarized below.

Table 1: Reaction Parameters for Phenacetin Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Acetaminophen | 500 mg | [5] |

| Potassium Carbonate (K₂CO₃) | 665 mg | [5] |

| Ethyl Iodide | 0.64 mL | [5] |

| Solvent (2-Butanone) | 7 mL | [5] |

| Reaction Time | 1 hour (reflux) | [5] |

| Reaction Temperature | ~80°C (Reflux) | [5] |

| Typical Yield | 50-95% |[2] |

Table 2: Common Reagents and Conditions

| Component | Examples | Notes | Reference |

|---|---|---|---|

| Starting Material | p-Aminophenol, Acetaminophen, Isomeric Cresols | The phenolic -OH is the site of alkylation. | [1][8] |

| Alkylating Agent | Ethyl iodide, Bromoethane, 1-Bromobutane | Primary alkyl halides are strongly preferred to avoid E2 elimination. | [3][9] |

| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH, Sodium Methoxide | Weaker bases like K₂CO₃ are sufficient for phenols; stronger bases like NaH are used for less acidic alcohols. | [5][7][10][11] |

| Solvent | 2-Butanone (MEK), Acetonitrile, DMF, Ethanol | Solvent choice depends on the base and reactants' solubility. |[2][5][11] |

Table 3: Characterization Data for Phenacetin

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline solid | |

| Melting Point (Literature) | 133-136°C | [4] |

| IR Spectroscopy (Key Peaks) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), C-O-C stretch (~1240 cm⁻¹, ~1040 cm⁻¹) |

| ¹H NMR Spectroscopy (Key Signals) | δ ~1.4 (t, 3H, -OCH₂CH₃), δ ~2.1 (s, 3H, -COCH₃), δ ~4.0 (q, 2H, -OCH₂CH₃), δ ~6.8-7.4 (m, 4H, Ar-H), δ ~8.0 (s, 1H, -NH) | |

Troubleshooting and Key Considerations

-

Side Reactions : The primary side reaction is the E2 elimination, which is favored when using secondary or tertiary alkyl halides. To ensure the desired SN2 substitution, always use a methyl or primary alkyl halide.[3][9]

-

N-Alkylation : While O-alkylation is generally favored for phenols under these conditions, N-alkylation can occur. Using a weaker base and protecting the amine group (as in acetaminophen) can enhance selectivity for O-alkylation.

-

Anhydrous Conditions : Potassium carbonate and the solvent should be anhydrous to prevent unwanted side reactions and ensure the base is effective.

-

Safety : Alkyl halides like ethyl iodide are toxic and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE).

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]